molecular formula C11H9ClN2O B13322823 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde

3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde

Cat. No.: B13322823
M. Wt: 220.65 g/mol
InChI Key: RDMDWXRGHFSRQA-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 3-position and a 2-methyl-1H-imidazol-1-yl group at the 4-position of the benzaldehyde ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzoic acid.

    Reduction: 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and aldehyde groups can also participate in chemical reactions that alter the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde is unique due to the presence of both the chloro and 2-methyl-1H-imidazol-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-4-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3

InChI Key

RDMDWXRGHFSRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

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